N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H17F2N3O3S2 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.06794008 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure
The compound can be described by the following chemical formula:
- Molecular Formula : C21H18F2N4O3S
- Structure :
- Features a thieno[3,2-d]pyrimidine core.
- Contains a difluorophenyl group and a methoxyethyl substituent.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including antimicrobial, anticancer, and antiviral properties. The following sections detail these activities.
Antimicrobial Activity
Studies have shown that derivatives of thieno[3,2-d]pyrimidine compounds possess significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Various derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds similar to this compound demonstrated potent antibacterial effects with low MIC values against strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Screening Results : In a drug library screening study involving multicellular spheroids, compounds with similar structures showed promising anticancer activity against various cancer cell lines . The mechanism of action is believed to involve the inhibition of key cellular pathways critical for cancer cell survival.
Antiviral Activity
The compound's structural features suggest potential antiviral properties:
- Mechanism : Compounds in the same class have been evaluated for their ability to inhibit viral replication mechanisms. Specific derivatives have shown effectiveness against HIV by interfering with viral entry and replication processes .
Case Studies and Research Findings
A selection of relevant studies provides insight into the biological activity of this compound:
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3S2/c1-25-6-5-22-16(24)15-13(4-7-26-15)21-17(22)27-9-14(23)20-12-3-2-10(18)8-11(12)19/h2-3,8H,4-7,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWJTJTUPZWROV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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